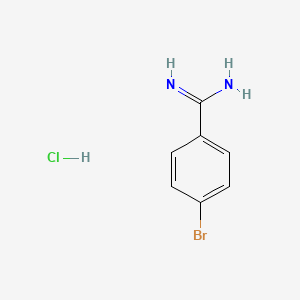

4-Bromobenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTHEBSPHHMJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970704 | |

| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55368-42-8 | |

| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromobenzamidine Hydrochloride: An In-depth Technical Guide to its Role as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of a class of enzymes known as serine proteases. Its utility is rooted in its structural mimicry of the natural substrates of these enzymes, allowing it to bind to the active site and reversibly block their proteolytic activity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key serine proteases, and its applications in research and drug discovery. The guide includes detailed experimental protocols for assessing its inhibitory activity and visual representations of the key signaling pathways in which its target enzymes are involved.

Introduction to this compound

This compound is a derivative of benzamidine, a well-established scaffold for the design of serine protease inhibitors.[1] The presence of the bromine atom at the fourth position of the benzene ring can influence its binding affinity and selectivity for different proteases.[2] As a research tool, it is invaluable for studying the physiological and pathological roles of serine proteases in processes such as blood coagulation, fibrinolysis, inflammation, and cancer metastasis.[1][3] In drug discovery, it serves as a lead compound or a molecular probe to validate serine proteases as therapeutic targets.[1]

Mechanism of Inhibition

4-Bromobenzamidine acts as a competitive inhibitor. The positively charged amidinium group mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. This binding is reversible and prevents the substrate from accessing the catalytic triad (typically composed of serine, histidine, and aspartate), thereby inhibiting the proteolytic activity of the enzyme.[4]

Quantitative Inhibition Data

While specific Ki and IC50 values for this compound against a wide range of serine proteases are not extensively tabulated in publicly available literature, data for the parent compound, benzamidine, and other derivatives provide valuable context for its inhibitory potential. Structure-activity relationship (SAR) studies indicate that substitutions on the benzamidine ring can significantly impact potency and selectivity.[1][2]

Table 1: Inhibition Constants (Ki) of Benzamidine and Related Compounds against Key Serine Proteases

| Inhibitor | Target Protease | Ki (µM) | Comments |

| Benzamidine | Trypsin | 19[5] | Parent compound, serves as a baseline. |

| Benzamidine | Acrosin | 4[5] | Another trypsin-like serine protease. |

| Benzamidine | Thrombin | Not specified | Benzamidine is a known thrombin inhibitor.[3] |

| Benzamidine | Urokinase (uPA) | Not specified | Benzamidine derivatives are known uPA inhibitors.[6] |

| Pentamidine | Plasmin | 2.1 ± 0.8 | A bivalent benzamidine derivative. |

| Pentamidine | tPA | 43 ± 9.7 | A bivalent benzamidine derivative. |

| Pentamidine | Thrombin | 4.5 ± 2.3 | A bivalent benzamidine derivative. |

Note: The data presented above is for benzamidine and a related derivative. Specific, experimentally determined Ki and IC50 values for this compound were not available in the cited literature. Researchers should determine these values empirically for their specific experimental conditions.

Experimental Protocols

Determination of Inhibitory Activity against Trypsin using a Chromogenic Substrate

This protocol outlines a general method to determine the inhibition of trypsin by this compound using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Trypsin from bovine pancreas

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration spectrophotometrically.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Substrate Stock Solution: Prepare a stock solution of L-BAPNA in DMSO.

-

Working Solutions: On the day of the experiment, prepare working solutions of trypsin, inhibitor, and substrate by diluting the stock solutions in the Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

A specific volume of the this compound working solution (to achieve a range of final inhibitor concentrations). For control wells (no inhibition), add an equivalent volume of buffer or DMSO.

-

A specific volume of the trypsin working solution.

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a specific volume of the L-BAPNA working solution to each well.

-

Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay at multiple substrate concentrations and create a Lineweaver-Burk or Dixon plot.

-

Workflow for Trypsin Inhibition Assay

Caption: Workflow for a typical trypsin inhibition assay.

Characterization of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal Titration Calorimeter

-

Purified serine protease (e.g., thrombin)

-

This compound

-

Dialysis buffer (e.g., PBS or Tris buffer, pH matched for both protein and ligand)

Procedure:

-

Sample Preparation:

-

Dialyze the purified serine protease extensively against the chosen buffer to ensure buffer matching.

-

Dissolve the this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the inhibitor are identical to minimize heat of dilution effects.

-

Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

-

ITC Experiment Setup:

-

Load the serine protease solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration of the inhibitor in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform an initial small injection to account for the heat of dilution of the first injection, which is often discarded from the data analysis.

-

Proceed with a series of small, sequential injections of the inhibitor into the protein solution. The heat change following each injection is measured until the binding sites on the protein become saturated.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd (dissociation constant, the reciprocal of the binding affinity), n (stoichiometry), and ΔH (enthalpy of binding). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Workflow for Isothermal Titration Calorimetry

Caption: General workflow for an ITC experiment.

Relevant Signaling Pathways

This compound can be used to probe the function of serine proteases in various biological pathways. Below are representations of two such pathways where inhibitors of this class are relevant.

The Blood Coagulation Cascade

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Inhibitors of thrombin, such as benzamidine derivatives, are of great interest as anticoagulants.

Simplified Blood Coagulation Cascade

Caption: Simplified diagram of the blood coagulation cascade.

Urokinase-Mediated Plasminogen Activation and Cancer Cell Invasion

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.

Urokinase Plasminogen Activator (uPA) Pathway

Caption: uPA-mediated signaling in cancer invasion.

Conclusion

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic organic compound of significant interest in the fields of biochemistry and pharmaceutical development. As a competitive inhibitor of serine proteases, it serves as a valuable tool in studying the function of these enzymes and as a scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key concepts to support researchers in their scientific endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂·HCl | [1] |

| Molecular Weight | 235.51 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 265-272 °C | [2][4][5] |

| Boiling Point | Decomposes before boiling | Inferred from thermal stability data |

| pKa (predicted for free base) | 11.39 ± 0.50 | |

| Solubility | Soluble in Methanol | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory requirements.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in sealed flasks.

-

Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Measure the pH of the saturated solution.

-

Repeat the experiment in triplicate to ensure reproducibility.

Determination of pKa by Potentiometric Titration

This method allows for the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized acid or base.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases, a large family of enzymes involved in diverse physiological processes.[1] The positively charged amidinium group of the molecule mimics the natural substrate's side chain (e.g., arginine or lysine), allowing it to bind to the enzyme's specificity pocket (S1 pocket).

The binding of benzamidine and its derivatives to serine proteases like trypsin is driven by a combination of electrostatic interactions and hydrophobic contributions.[6][7][8] The amidinium group forms strong salt bridges with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).[7] The aromatic ring of the inhibitor engages in hydrophobic interactions with the surrounding residues of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzamidines have shown that the inhibitory activity is influenced by both the electronic properties and the hydrophobicity of the substituents on the benzene ring.[6] For some serine proteases, electron-donating substituents can enhance binding. The bromine atom at the 4-position of this compound is an electron-withdrawing group, which may modulate its inhibitory profile against different serine proteases. Molecular modeling and dynamics simulations have been employed to further elucidate the binding process of benzamidine derivatives to serine proteases, revealing intermediate metastable states before the final bound pose is achieved.[9][10][11]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important serine protease inhibitor. A thorough understanding of its properties is essential for its effective application in research and for the development of new and improved therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 55368-42-8 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. lookchem.com [lookchem.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trypsin-Ligand Binding Free Energy Calculation with AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility of 4-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

Introduction: 4-Bromobenzamidine hydrochloride is a pivotal small molecule in biochemical and pharmaceutical research, primarily recognized as a potent competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its utility in studying enzymatic processes and as a fragment in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details robust experimental protocols for its determination, and visualizes key workflows and logical relationships relevant to its application.

Core Properties of this compound

Before delving into its solubility, a summary of the compound's fundamental properties is essential for researchers.

| Property | Value |

| CAS Number | 55368-42-8[2][3] |

| Molecular Formula | C₇H₈BrClN₂[3] |

| Molecular Weight | 235.51 g/mol [2] |

| Appearance | White to off-white crystalline solid/powder[2][4] |

| Melting Point | 269-272 °C[4] |

Solubility Profile of this compound

A comprehensive search of publicly available literature and chemical supplier data reveals that specific quantitative solubility values for this compound in a wide array of organic solvents are not extensively documented. The information is primarily qualitative.

Table 1: Summary of Known Solubility Data

| Solvent | Type | Solubility | Conditions & Notes |

| Methanol | Polar Protic | Soluble[4] | No quantitative value is publicly available. |

| Water | Aqueous | Soluble | Often used as a solvent for this salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | While not specified for this exact compound, DMSO is a powerful solvent for a vast range of organic molecules, including related structures.[5][6][7] |

Given the limited quantitative data, experimental determination is crucial for any research or development application requiring precise concentrations. The following sections provide detailed protocols for this purpose.

Mechanism of Action: Serine Protease Inhibition

This compound functions by competitively binding to the active site of serine proteases, preventing the binding of the natural substrate and thereby inhibiting enzymatic activity. This mechanism is fundamental to its use in research.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 55368-42-8 [chemicalbook.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromobenzamidine Hydrochloride: Molecular Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride is a synthetic organic compound that has garnered significant attention in the fields of biochemistry and pharmaceutical development.[1] Structurally characterized by a benzene ring substituted with a bromine atom and an amidine group, this molecule is primarily recognized for its potent inhibitory activity against serine proteases.[1] Its ability to selectively interact with these enzymes makes it a valuable tool in studying their physiological and pathological roles, as well as a scaffold for the design of novel therapeutic agents targeting diseases such as cancer and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological applications of this compound, complete with detailed experimental protocols and data presented for ease of reference and comparison.

Molecular Structure and Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in water and methanol.[2][3] The hydrochloride salt enhances the stability and solubility of the otherwise basic amidine group.

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₈BrClN₂ | [4][5] |

| Molecular Weight | 235.51 g/mol | [4] |

| CAS Number | 55368-42-8 | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 269-272 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following sections provide expected data based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons and the amidinium protons. The aromatic region will likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the amidine group (-C(=NH₂)NH₂) will be deshielded and may appear as broad singlets due to quadrupole broadening from the nitrogen atoms and exchange with residual water.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -C(NH)NH₂) | ~7.8 | Doublet | ~8.5 |

| Aromatic (ortho to -Br) | ~7.7 | Doublet | ~8.5 |

| Amidinium (-NH₂) | 9.0 - 9.5 | Broad Singlet | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will reflect the symmetry of the 1,4-disubstituted benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~125 |

| C-H (aromatic, ortho to -Br) | ~132 |

| C-H (aromatic, ortho to -C(NH)NH₂) | ~130 |

| C-C(NH)NH₂ (ipso) | ~133 |

| C=N (amidinium) | ~165 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=N bonds of the amidinium group, as well as vibrations from the substituted benzene ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amidinium) | 3400 - 3100 (broad) |

| C=N stretch (amidinium) | 1680 - 1640 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Br stretch | 700 - 500 |

Mass Spectrometry

The mass spectrum of this compound, likely obtained using electrospray ionization (ESI), would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 200/202 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of ammonia or the entire amidine group.

| Fragment | Predicted m/z |

| [M+H]⁺ (C₇H₈⁷⁹BrN₂⁺) | 200 |

| [M+H]⁺ (C₇H₈⁸¹BrN₂⁺) | 202 |

| [M-NH₂]⁺ | 184/186 |

| [C₇H₄Br]⁺ | 155/157 |

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[3][6][7] This protocol outlines the synthesis of this compound from 4-bromobenzonitrile.

Pinner synthesis workflow for this compound.

Materials:

-

4-Bromobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Formation of the Imidate Ester Hydrochloride (Pinner Salt):

-

Dissolve 4-bromobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents) in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Cool the mixture in an ice bath to 0°C.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue passing HCl gas until the solution is saturated and a precipitate of ethyl 4-bromobenzimidate hydrochloride forms.

-

Allow the reaction mixture to stand at room temperature overnight to complete the precipitation.

-

Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to form this compound:

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol.

-

Suspend the dried ethyl 4-bromobenzimidate hydrochloride in the ethanolic ammonia solution.

-

Stir the suspension at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, ammonium chloride will have precipitated. Remove it by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Serine Protease Inhibition Assay

This compound is a known inhibitor of serine proteases.[1] The following is a general protocol for assessing its inhibitory activity against a model serine protease, such as trypsin.

Workflow for a serine protease inhibition assay.

Materials:

-

Trypsin (from bovine pancreas)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in the Tris-HCl buffer.

-

Prepare a stock solution of this compound in the same buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the BAPNA substrate in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer to the working concentration.

-

-

Assay Protocol:

-

In a 96-well microplate, add a fixed volume of the trypsin solution to each well.

-

Add an equal volume of the different concentrations of the this compound solution to the test wells. For control wells, add buffer instead of the inhibitor solution.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed BAPNA solution to all wells.

-

Immediately place the microplate in a plate reader and monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BAPNA hydrolysis) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Biological Activity and Signaling Pathways

The primary biological activity of this compound is the inhibition of serine proteases.[1] These enzymes are involved in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. By inhibiting serine proteases, this compound can modulate these pathways. For instance, its inhibitory action on proteases involved in the coagulation cascade could have anticoagulant effects.

While direct evidence linking this compound to specific signaling pathways such as apoptosis or inflammation is not extensively documented in publicly available literature, its role as a protease inhibitor suggests potential indirect effects. Many signaling pathways are regulated by proteolytic cleavage events mediated by serine proteases. Therefore, by inhibiting these proteases, this compound could potentially interfere with these signaling cascades. Further research is needed to elucidate the precise downstream effects of this compound on cellular signaling.

Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its well-defined structure and potent activity as a serine protease inhibitor make it an ideal candidate for studying the function of these enzymes and for developing new therapeutic strategies. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this important compound. Further investigation into its effects on specific signaling pathways will undoubtedly uncover new applications for this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 55368-42-8: 4-bromobenzamidinehydrochloride [cymitquimica.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound hydrate | CymitQuimica [cymitquimica.com]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromobenzamidine hydrochloride, a key building block and intermediate in pharmaceutical and biochemical research. This document details the prevalent synthesis pathway, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a versatile organic compound widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine moiety, makes it a valuable synthon for the preparation of various biologically active molecules. Benzamidines are known to interact with a range of enzymes, including serine proteases, making them important pharmacophores in the design of enzyme inhibitors. The bromo-substituent on the phenyl ring provides a useful handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug screening.

Core Synthesis Pathway: The Pinner Reaction

The most established and widely employed method for the synthesis of this compound is the Pinner reaction. This two-step process begins with the reaction of 4-bromobenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl) to form the corresponding imino ester hydrochloride, also known as a Pinner salt. In the second step, this intermediate is treated with ammonia to yield the desired amidine hydrochloride.[1][2]

The overall reaction is as follows:

Step 1: Formation of the Pinner Salt (Ethyl 4-bromobenzimidate hydrochloride)

4-Bromobenzonitrile reacts with ethanol in the presence of a strong acid catalyst, gaseous hydrogen chloride, to form the ethyl 4-bromobenzimidate hydrochloride intermediate.[3][4] The anhydrous conditions are crucial to prevent the hydrolysis of the nitrile and the Pinner salt intermediate.[1]

Step 2: Ammonolysis of the Pinner Salt

The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. The ammonia displaces the ethoxy group from the imino ester to form the final product, this compound.

Below is a diagram illustrating the logical workflow of the Pinner reaction for the synthesis of this compound.

References

The Pivotal Role of Bromine in the Reactivity of 4-Bromobenzamidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride has emerged as a significant molecule in biomedical research and drug development, primarily recognized for its role as a competitive inhibitor of serine proteases.[1][2] This in-depth technical guide explores the multifaceted role of the bromine atom in defining the reactivity and inhibitory potential of this compound. By examining its electronic and steric effects, and its utility as a synthetic handle, we provide a comprehensive resource for professionals leveraging this compound in their research endeavors.

The Influence of Bromine on Inhibitory Activity: A Quantitative Perspective

The defining characteristic of 4-bromobenzamidine is its function as a serine protease inhibitor. The amidine group mimics the guanidinium side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases.[3] The bromine atom at the para-position significantly modulates this inhibitory activity through a combination of electronic and steric effects.

Electronic Effects

The bromine atom is an electron-withdrawing group by induction and a weak deactivator of the benzene ring in electrophilic aromatic substitution. Its electronic influence can be quantified by the Hammett constant (σp), which for a para-bromo substituent is +0.23. This positive value indicates its electron-withdrawing nature, which can influence the pKa of the amidinium group and its interaction with the enzyme's active site. Studies on para-substituted benzamidines have shown that electronic effects play a role in their binding affinity to trypsin.

Steric and Hydrophobic Contributions

Beyond electronics, the bromine atom contributes to the molecule's steric profile and hydrophobicity. The interaction of substituted benzamidines with serine proteases like thrombin has been shown to be affected by the hydrophobicity of the substituent.[1] The bromine atom, being larger and more lipophilic than hydrogen, can enhance binding affinity through favorable hydrophobic interactions within the S1 pocket of the protease.

Quantitative Comparison of Inhibitory Potency

The most direct measure of an inhibitor's potency is its inhibition constant (Ki). A comparative analysis of the Ki values of benzamidine and its para-substituted derivatives against trypsin provides clear evidence of the bromine atom's contribution.

| Inhibitor | Target Enzyme | Ki (µM) | Reference |

| Benzamidine | Trypsin | 19 | |

| Benzamidine | Trypsin | 22.2 | [4] |

| 4-Aminobenzamidine | Trypsin | 1.1 (calculated from pKi) | |

| 4-Chlorobenzamidine | Trypsin | 4.4 (calculated from pKi) | |

| 4-Bromobenzamidine | Trypsin | 5.5 (calculated from pKi) | |

| 4-Nitrobenzamidine | Trypsin | 148 (calculated from pKi) |

Note: Ki values were calculated from the provided pKi values in the referenced literature for consistency.

As the data indicates, 4-bromobenzamidine is a more potent inhibitor of trypsin than the unsubstituted benzamidine. This enhanced activity is attributed to the favorable combination of electronic and hydrophobic properties imparted by the bromine atom.

Visualizing the Interaction: 4-Bromobenzamidine in the Trypsin Active Site

The crystal structure of bovine pancreatic trypsin in complex with 4-bromobenzamidine (PDB ID: 7BS3) provides invaluable insight into the binding mode.[5][6] The positively charged amidinium group forms a salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 specificity pocket. The benzene ring is positioned within the hydrophobic pocket, and the bromine atom occupies a region that can accommodate its size and engage in favorable interactions.

Caption: Binding of 4-Bromobenzamidine in the Trypsin Active Site.

The Role of Bromine in Synthetic Reactivity

The bromine atom is not only crucial for biological activity but also serves as a versatile synthetic handle for further molecular elaboration. As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the straightforward synthesis of a diverse library of derivatives with modified properties.

Experimental Protocols

This reaction enables the formation of a carbon-carbon bond between the 4-position of the benzamidine core and various aryl or vinyl groups.

Protocol:

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K2CO3, 2.0-3.0 eq).

-

A palladium catalyst, such as Pd(PPh3)4 (0.02-0.05 eq), is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of N-aryl benzamidine derivatives.

Protocol:

-

A reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a strong base (e.g., NaOtBu, 1.5-2.0 eq).

-

An anhydrous, aprotic solvent (e.g., toluene or dioxane) is added, and the vessel is sealed and heated under an inert atmosphere at 80-120 °C for 4-24 hours.

-

The reaction is monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The residue is purified by column chromatography to yield the desired N-aryl benzamidine derivative.

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

The bromine atom in this compound is a critical determinant of its chemical and biological properties. It enhances its potency as a serine protease inhibitor through a combination of electronic and hydrophobic effects. Furthermore, it provides a reactive center for synthetic chemists to generate novel derivatives with tailored functionalities. A thorough understanding of the role of bromine is therefore essential for the effective application of this compound in drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this versatile molecule.

References

- 1. The substituent effect on complex formation between alpha-trypsin and para-substituted benzamidinium ions: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

4-Bromobenzamidine Hydrochloride: A Technical Guide for Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases, a diverse class of enzymes implicated in a multitude of physiological and pathological processes. Its utility in early-stage drug discovery stems from its ability to selectively bind to the active site of these enzymes, thereby modulating their activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and applications in targeting diseases such as cancer and inflammation. Detailed experimental protocols for serine protease inhibition assays and a summary of available inhibition data are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide illustrates key signaling pathways involving serine proteases that can be targeted by inhibitors like this compound, offering a conceptual framework for future drug development efforts.

Introduction

Serine proteases are a large and functionally diverse family of enzymes characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site. These enzymes play crucial roles in various biological processes, including digestion, blood coagulation, fibrinolysis, immunity, and tissue remodeling. Dysregulation of serine protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. Consequently, the development of specific and potent serine protease inhibitors is a significant focus of modern drug discovery.[1]

This compound has emerged as a valuable tool for researchers in this field. As a competitive inhibitor, it reversibly binds to the active site of serine proteases, mimicking the substrate and preventing catalysis. The presence of the bromine atom at the para position of the benzamidine scaffold can influence its binding affinity and selectivity for different proteases. This guide will delve into the technical aspects of utilizing this compound as a research tool in early-stage drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₇H₈BrClN₂. It is soluble in water and some organic solvents. A summary of its key chemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 55368-42-8 | [2] |

| Molecular Formula | C₇H₈BrClN₂ | [2] |

| Molecular Weight | 235.51 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | |

| Storage | 2-8°C | |

| SMILES | C1=CC(=CC=C1C(=N)N)Br.Cl | [2] |

| InChI Key | IMTHEBSPHHMJOJ-UHFFFAOYSA-N | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the guanidinium group of arginine or the protonated amino group of lysine, which are common recognition motifs for many serine proteases, particularly those with trypsin-like specificity. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. The binding is reversible and characterized by an inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.

The interaction of 4-bromobenzamidine with the active site of bovine pancreatic trypsin has been structurally characterized by X-ray crystallography (PDB ID: 7BS3), providing a detailed view of the binding mode.[3]

Quantitative Inhibition Data

Table 2: Inhibition Constants (Ki) of Benzamidine against various Serine Proteases

| Serine Protease | Ki (µM) |

| Trypsin | 11.2 |

| β-Trypsin | 18.4 |

| Berenil | 1.79 |

Note: This data is for the parent compound benzamidine and is intended to serve as a reference.[4] The inhibitory activity of this compound may differ.

Experimental Protocols

The following are detailed protocols for common serine protease inhibition assays that can be adapted for use with this compound.

Trypsin Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound against trypsin using a colorimetric substrate.

Materials:

-

Trypsin (from bovine pancreas)

-

This compound (test inhibitor)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (substrate)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

Prepare a stock solution of this compound in Tris-HCl buffer or DMSO.

-

Prepare working solutions of all reagents by diluting the stock solutions in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

A series of dilutions of this compound (or buffer for the control).

-

Trypsin solution.

-

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the L-BAPNA substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Urokinase Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibition of urokinase (uPA) by this compound using a fluorogenic substrate.

Materials:

-

Human Urokinase (uPA)

-

This compound (test inhibitor)

-

Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-trifluoromethylcoumarin (AFC))

-

Urokinase Assay Buffer (specific to the kit or as optimized)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (λex = ~350 nm, λem = ~450 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute the human urokinase and substrate according to the manufacturer's instructions.

-

Prepare a stock solution and serial dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Urokinase Assay Buffer

-

Serial dilutions of this compound (or buffer for the control).

-

Human Urokinase solution.

-

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic uPA substrate to each well.

-

Immediately measure the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C, protected from light.

-

-

Data Analysis:

-

Determine the reaction rate (change in fluorescence over time) for each inhibitor concentration.

-

Calculate the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

-

For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models.[5]

-

Signaling Pathways and Experimental Workflows

Serine proteases are integral components of complex signaling cascades that regulate cellular behavior in both health and disease. This compound, by inhibiting these proteases, can modulate these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key serine protease signaling pathways and a general experimental workflow for inhibitor screening.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a critical regulator of extracellular matrix degradation, cell migration, and invasion, processes that are central to cancer progression and inflammation.

References

- 1. pro.unibz.it [pro.unibz.it]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. rcsb.org [rcsb.org]

- 4. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride - Google Patents [patents.google.com]

- 5. A Camelid-derived Antibody Fragment Targeting the Active Site of a Serine Protease Balances between Inhibitor and Substrate Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromobenzamidine Hydrochloride (CAS 55368-42-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamidine hydrochloride, identified by CAS number 55368-42-8, is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical development. Its primary recognition stems from its potent activity as a competitive inhibitor of serine proteases, a diverse family of enzymes crucial to numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 55368-42-8 |

| Molecular Formula | C₇H₈BrClN₂ |

| Molecular Weight | 235.51 g/mol [2][3] |

| IUPAC Name | 4-bromobenzenecarboximidamide;hydrochloride[4][5] |

| Synonyms | 4-Bromobenzimidamide hydrochloride, 4-Bromobenzamidine HCl[4] |

| InChI Key | IMTHEBSPHHMJOJ-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=CC=C1C(=N)N)Br.Cl[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to almost white solid/crystal powder[1][2] |

| Melting Point | 269-272 °C[6][7] |

| Solubility | Soluble in methanol[1][6] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere[6][7] |

| Purity (typical) | ≥ 96% (HPLC)[2] |

Core Applications and Uses

The utility of this compound is primarily linked to its ability to inhibit serine proteases. This property is exploited in several key areas of research and development.

Biochemical Research: Serine Protease Inhibition

This compound serves as a valuable tool for studying the function and regulation of serine proteases such as trypsin, thrombin, and plasmin.[2][7] Its inhibitory action is generally reversible and competitive, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1] The inhibitory activity of benzamidine derivatives is influenced by the hydrophobicity and electronic properties of the substituents on the benzene ring.[7][8] This makes 4-bromobenzamidine a useful compound for structure-activity relationship (SAR) studies aimed at understanding the binding pockets of different serine proteases.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound is utilized in the early stages of drug discovery.[9] Given that dysregulation of serine protease activity is implicated in a variety of diseases, including cancer and inflammatory conditions, this compound can be used as a starting point or a reference compound in the development of novel therapeutic agents.[2][9] It can also be employed in high-throughput screening assays to identify other potential protease inhibitors.

Diagnostic Applications

The ability of this compound to specifically interact with certain proteases allows for its use in diagnostic assays.[2] For example, it can be used to detect or quantify the activity of specific proteases in biological samples, which may serve as biomarkers for certain diseases.[2]

Affinity Chromatography

Benzamidine derivatives, including 4-bromobenzamidine, can be immobilized on a solid support to create an affinity chromatography matrix. This technique is widely used for the purification of serine proteases from complex biological mixtures or for the removal of contaminating proteases from a protein sample of interest.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving benzamidine derivatives, which can be adapted for use with this compound.

Serine Protease (Trypsin) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a benzamidine derivative against trypsin.

Materials:

-

Tris-HCl buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Trypsin solution (20 nM in Tris-HCl buffer)

-

This compound solution (various concentrations in Tris-HCl buffer)

-

N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) solution (1 mM in Tris-HCl buffer)

-

UV-Vis spectrophotometer

Procedure:

-

In a suitable reaction vessel, add a solution of trypsin in Tris-HCl buffer.

-

Add the this compound solution to the trypsin solution and incubate the mixture at 25 °C for 1 minute.

-

To initiate the reaction, add the TAME substrate solution to the mixture.

-

Immediately monitor the change in absorbance at 247 nm over a period of 1 minute.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The trypsin activity is determined using pseudo-first-order reaction kinetics and normalized to the activity of untreated trypsin.

Affinity Chromatography for Serine Protease Purification

This protocol outlines the general steps for using a benzamidine-based affinity column to purify or remove serine proteases.

Materials:

-

Benzamidine-sepharose affinity column

-

Binding buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4)

-

Elution buffer (e.g., 0.05 M Glycine-HCl, pH 3.0)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Sample containing the serine protease

-

Chromatography system or syringe pump

Procedure:

-

Equilibrate the benzamidine-sepharose column with 5-10 column volumes of binding buffer.

-

Load the sample onto the column at a flow rate that allows for efficient binding.

-

Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

-

Elute the bound serine protease with 5-10 column volumes of elution buffer. Collect the eluate in fractions containing neutralization buffer to immediately raise the pH and preserve enzyme activity.

-

Monitor the protein content of the fractions by measuring absorbance at 280 nm.

-

Pool the fractions containing the purified protease and perform a buffer exchange into a suitable storage buffer.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of serine proteases. The benzamidine moiety mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases, allowing it to bind to the S1 pocket of the enzyme's active site. The bromine atom at the 4-position of the benzene ring contributes to the compound's hydrophobicity and electronic properties, which can influence its binding affinity and selectivity for different proteases.[7]

While specific signaling pathways directly modulated by this compound are not extensively documented, the inhibition of serine proteases can have downstream effects on various cellular processes. For instance, some serine proteases are involved in the activation of signaling cascades that regulate cell proliferation, migration, and apoptosis. Therefore, inhibitors like this compound have the potential to indirectly affect these pathways. Research on other benzamidine derivatives has suggested possible links to the modulation of pathways involving transcription factors such as MYC, FOS, and JUN, as well as protein kinase C (PKC) in the context of cancer cell growth.

Below are graphical representations of a general experimental workflow for serine protease inhibition and a simplified model of a cancer-related signaling pathway that could be a target for such inhibitors.

Conclusion

This compound is a versatile and potent tool for researchers and drug development professionals. Its well-defined role as a serine protease inhibitor makes it invaluable for basic research into enzyme mechanisms, as a lead compound in the development of new therapeutics, and as a component in diagnostic and purification methodologies. A thorough understanding of its properties and applications, as outlined in this guide, will facilitate its effective use in advancing scientific discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. gels.yilimart.com [gels.yilimart.com]

- 5. bvchroma.com [bvchroma.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. benchchem.com [benchchem.com]

- 8. NTA Affinity Chromatography Resins | Bio-Link [biolink.com]

- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inhibiting Trypsin with 4-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and various physiological and pathological processes, including inflammation, tumor invasion, and viral infectivity.[1] Its proteolytic activity is tightly regulated, and its dysregulation is implicated in several diseases. Consequently, the inhibition of trypsin is a key area of research for drug development. 4-Bromobenzamidine hydrochloride is a synthetic small molecule inhibitor of trypsin and other serine proteases.[2] As a competitive inhibitor, it binds to the active site of trypsin, preventing substrate binding and subsequent catalysis.[3][4] These application notes provide a detailed protocol for characterizing the inhibition of trypsin by this compound, including methods to determine its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

Mechanism of Action

4-Bromobenzamidine acts as a competitive inhibitor of trypsin.[4] The benzamidine moiety mimics the side chains of arginine and lysine, the natural substrates of trypsin, allowing it to bind with high affinity to the S1 specificity pocket of the enzyme's active site. The positively charged amidinium group forms a salt bridge with the carboxylate of the conserved Asp189 residue at the bottom of the S1 pocket, a key interaction for substrate recognition. The binding of 4-Bromobenzamidine to the active site physically blocks the access of the substrate, thereby inhibiting the enzyme's proteolytic activity. The interaction of 4-bromobenzamidine with the active site of bovine pancreatic trypsin has been structurally characterized and is available in the Protein Data Bank (PDB ID: 7BS3).

Quantitative Data Summary

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Benzamidine | Trypsin | 11.2 µM | [5] |

| Benzamidine | Trypsin | 19 µM | [6] |

| Berenil (a bis-benzamidine) | Trypsin-like protease | 32.4 µM | [5] |

| 4,4'-diazoamino-bis-benzamidine | Bovine Trypsin | ~1.50 µM | [7] |

| Inhibitor | Target Enzyme | IC50 | Reference |

| TEG-BA (a benzamidine derivative) | Trypsin | 79 µM | [3] |

| Glue10-BA (a benzamidine conjugate) | Trypsin | 6.2 µM | [3] |

Experimental Protocols

Materials and Reagents

-

Bovine Pancreatic Trypsin (e.g., TPCK-treated, Worthington Biochemical)

-

This compound (e.g., TCI America, Cat. No. B4161)[8]

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate[3][9]

-

Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)[3]

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME)[3]

-

96-well microplates (for high-throughput assays) or quartz cuvettes

Preparation of Solutions

-

Trypsin Stock Solution: Prepare a stock solution of trypsin at 1 mg/mL in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 20 nM) in Tris-HCl buffer.[3]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Due to the hydrochloride salt form, it should also be soluble in aqueous buffers; however, using DMSO for the initial stock ensures complete dissolution.[10]

-

Substrate Solution: Prepare a stock solution of the chosen substrate (e.g., 10 mM BAEE or TAME) in the assay buffer.

Experimental Workflow for Trypsin Inhibition Assay

Caption: Workflow for determining trypsin inhibition.

Protocol for Determining the Inhibition Constant (Ki)

-

Assay Setup: In a 96-well plate or cuvettes, add the following components in order:

-

Tris-HCl buffer

-

A fixed concentration of trypsin solution.

-

Varying concentrations of this compound solution.

-

A control reaction with buffer instead of the inhibitor.

-

-

Pre-incubation: Incubate the mixture of trypsin and inhibitor (or buffer) for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.

-

Reaction Initiation: Initiate the enzymatic reaction by adding varying concentrations of the substrate (e.g., BAEE or TAME) to each well/cuvette.

-

Kinetic Measurement: Immediately start monitoring the change in absorbance at the appropriate wavelength (253 nm for BAEE, 247 nm for TAME) over time using a spectrophotometer.[3]

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots for each substrate and inhibitor concentration.

-

Plot the data using a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.

-

To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) is often used. For a competitive inhibitor, the lines will intersect on the y-axis.

-

The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the Michaelis-Menten equation for competitive inhibition.

-

Protocol for Determining the IC50 Value

-

Assay Setup: In a 96-well plate, add the following:

-

Tris-HCl buffer

-

A fixed concentration of trypsin solution.

-

A serial dilution of this compound solution.

-

A control reaction with buffer instead of the inhibitor (representing 0% inhibition).

-

A blank reaction with buffer instead of both inhibitor and enzyme (representing 100% inhibition).

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at a constant temperature.

-

Reaction Initiation: Add a fixed concentration of the substrate (typically at its Km value) to all wells to start the reaction.

-

Endpoint or Kinetic Measurement: Measure the absorbance after a fixed time point (endpoint assay) or monitor the reaction kinetically.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Application in Studying Signaling Pathways

Trypsin is known to activate a class of G protein-coupled receptors called Protease-Activated Receptors (PARs), particularly PAR2.[1] The activation of PAR2 by trypsin is involved in various signaling cascades that can lead to inflammatory responses and other cellular effects.[11] By inhibiting trypsin with this compound, researchers can investigate the role of trypsin-mediated PAR2 activation in these pathways.

Trypsin-Mediated PAR2 Signaling Pathway

Caption: Inhibition of Trypsin-mediated PAR2 signaling.

This pathway highlights how an inhibitor like this compound can be used as a tool to block the initial step of PAR2 activation by trypsin, thereby allowing for the study of the downstream consequences of this signaling cascade in various cellular contexts, including inflammation and cancer. Additionally, trypsin has been shown to facilitate the entry of certain viruses, such as SARS-CoV-2, by cleaving viral spike proteins.[12] Therefore, inhibitors of trypsin could be investigated for their potential antiviral effects.

Conclusion

This compound is a valuable tool for researchers studying the function and regulation of trypsin and related serine proteases. The protocols outlined in these application notes provide a framework for the detailed characterization of its inhibitory properties. By determining key parameters such as Ki and IC50, and by utilizing this inhibitor in cell-based assays, scientists can further elucidate the role of trypsin in health and disease, and explore the therapeutic potential of its inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. cerealsgrains.org [cerealsgrains.org]

- 10. reddit.com [reddit.com]

- 11. Frontiers | Proteinase Activated Receptors Mediate the Trypsin-Induced Ca2 + Signaling in Human Uterine Epithelial Cells [frontiersin.org]

- 12. Trypsin enhances SARS-CoV-2 infection by facilitating viral entry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4-Bromobenzamidine Hydrochloride in Affinity Chromatography for Protease Purification

Introduction

4-Bromobenzamidine hydrochloride is a competitive inhibitor of trypsin-like serine proteases. When covalently immobilized onto a solid support, such as agarose beads, it serves as a highly effective ligand for the affinity purification of these enzymes. This technique is predicated on the specific interaction between the active site of the protease and the benzamidine analog. This method is valuable for both the purification of specific proteases and the removal of contaminating proteases from protein samples, a critical step in many research and drug development applications.[1][2][3][4][5] The purification strategy involves capturing the target protease on the 4-bromobenzamidine-coupled matrix, washing away unbound proteins, and then eluting the purified protease by altering buffer conditions to disrupt the ligand-enzyme interaction.

Principle of Separation

The principle of affinity chromatography using 4-bromobenzamidine relies on the reversible and specific binding of the benzamidine moiety to the active site of serine proteases.[2] The brominated phenyl group of 4-bromobenzamidine mimics the side chain of arginine or lysine, which are the natural substrates for trypsin-like proteases. This interaction allows for the selective retention of target proteases on the column while other proteins pass through. Elution of the bound protease is typically achieved by changing the pH to a more acidic condition or by competitive elution with a soluble inhibitor.[4][6]

Applications

-

Purification of Serine Proteases: This method is highly effective for the purification of a variety of serine proteases, including trypsin, thrombin, urokinase, kallikrein, and enterokinase.[1][2][6]

-

Removal of Protease Contaminants: A common application is the removal of trace amounts of serine proteases from preparations of recombinant proteins or other purified proteins to prevent proteolytic degradation.[3][4][5][7] This is particularly important after the cleavage of fusion tags by proteases like thrombin.[4][7]

-

Separation of Closely Related Proteases: The high selectivity of the ligand can enable the separation of proteases with similar physical properties.[1][2][8]

-

Zymogen Purification: This technique can also be used to purify the inactive zymogen forms of serine proteases, such as prekallikrein.[9][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics of benzamidine-based affinity chromatography media. While the data below is for p-aminobenzamidine-linked agarose, similar performance can be expected for 4-bromobenzamidine-based media, although specific binding capacities may vary.

Table 1: Binding Capacities of Benzamidine Affinity Media

| Target Protease | Binding Capacity (mg/mL of medium) | Reference |

| Trypsin | ≥ 35 | [3][5][9] |

| Trypsin | ~13 | [6] |

Table 2: Characteristics of a Typical Benzamidine Affinity Medium

| Parameter | Value | Reference |

| Ligand | p-Aminobenzamidine | [9] |

| Matrix | Highly cross-linked 4% or 6% agarose | [6][9] |

| Average Particle Size | 90 µm | [6][9] |

| Recommended pH (long term) | 2-8 | [9] |

| Recommended pH (short term) | 1-9 | [9] |

| Recommended Flow Velocity | 30–300 cm/h | [9] |